

(2S)-2-Methylbutane-1,2,4-triol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2S)-2-methylbutane-1,2,4-triol

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Introduction

(2S)-2-methylbutane-1,2,4-triol is a chiral polyol of significant interest in synthetic organic chemistry. Its structure, featuring a tertiary alcohol and two primary alcohols with a stereocenter at the C2 position, makes it a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of multiple hydroxyl groups provides versatile handles for further chemical modifications, while its defined stereochemistry is crucial for the preparation of enantiomerically pure target compounds. This guide provides an in-depth overview of the basic properties, synthesis, and potential applications of **(2S)-2-methylbutane-1,2,4-triol**.

Core Properties

The fundamental chemical and physical properties of 2-methylbutane-1,2,4-triol have been determined, primarily for the racemic mixture. The properties of the individual enantiomers, such as boiling point and density under achiral conditions, are identical to the racemate. However, their interaction with plane-polarized light and behavior in chiral environments differ.

Physicochemical Data

Property	Value
Molecular Formula	C ₅ H ₁₂ O ₃
Molecular Weight	120.15 g/mol [1]
Appearance	Colorless liquid (presumed)
Density	1.159 g/cm ³
Boiling Point	286.7 °C at 760 mmHg
Flash Point	145.5 °C
Refractive Index	1.486
logP	-0.88790
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	3
Rotatable Bond Count	3

Note: The data presented above is for the racemic mixture of 2-methylbutane-1,2,4-triol, as specific data for the (2S)-enantiomer is not readily available in the public domain.

Chirality and Optical Activity

(2S)-2-methylbutane-1,2,4-triol possesses a single stereocenter at the C2 carbon, which is bonded to four different groups: a methyl group, a hydroxyl group, a hydroxymethyl group, and a 2-hydroxyethyl group. This chirality gives rise to two enantiomers: **(2S)-2-methylbutane-1,2,4-triol** and **(2R)-2-methylbutane-1,2,4-triol**. While they share the same physical properties in an achiral environment, they rotate plane-polarized light in equal but opposite directions. The specific rotation for **(2S)-2-methylbutane-1,2,4-triol** is not available in the reviewed literature.

Synthesis

The enantioselective synthesis of **(2S)-2-methylbutane-1,2,4-triol** is crucial for its application as a chiral building block. A potential synthetic route involves the reduction of a chiral precursor, such as (S)-citramalic acid or its esters.

Representative Experimental Protocol: Enantioselective Synthesis of a Chiral Triol from a Chiral Dicarboxylic Acid Ester

While a detailed, step-by-step published protocol specifically for **(2S)-2-methylbutane-1,2,4-triol** is not readily available, a general and representative procedure for the reduction of a chiral dicarboxylic acid ester to a chiral triol is presented below. This method is based on established chemical transformations for similar compounds. The synthesis of 1,2,4-butanetriol from malic acid esters serves as a relevant analogue.^{[2][3]}

Reaction Scheme:

(S)-Citramalic acid is first esterified to the corresponding dialkyl ester. The diester is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent to yield **(2S)-2-methylbutane-1,2,4-triol**.

Step 1: Esterification of (S)-Citramalic Acid

- To a solution of (S)-citramalic acid in an excess of an alcohol (e.g., ethanol or methanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
- The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- The excess alcohol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude dialkyl (S)-citramalate.
- The crude ester is purified by vacuum distillation or column chromatography.

Step 2: Reduction of the Dialkyl (S)-Citramalate

- A solution of the purified dialkyl (S)-citramalate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH_4) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
- The resulting precipitate is filtered off and washed with THF.
- The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **(2S)-2-methylbutane-1,2,4-triol**.
- The crude product is purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram



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